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Compound of Interest

Compound Name: Ro 25-1553

Cat. No.: B1257255 Get Quote

For researchers, scientists, and drug development professionals, the quest for potent and

stable therapeutic peptides is paramount. Vasoactive Intestinal Peptide (VIP), a naturally

occurring neuropeptide with a wide array of physiological functions, holds significant

therapeutic promise. However, its clinical utility is hampered by its short biological half-life. This

has led to the development of synthetic analogs, such as Ro 25-1553, designed to overcome

the limitations of the native peptide. This guide provides an objective comparison of Ro 25-
1553 and native VIP, focusing on their relative potency and stability, supported by experimental

data and detailed methodologies.

Executive Summary
Ro 25-1553, a cyclic analog of Vasoactive Intestinal Peptide (VIP), demonstrates significantly

enhanced potency and metabolic stability compared to its native counterpart. Structural

modifications in Ro 25-1553, including a lactam bridge, protect it from rapid proteolytic

degradation, resulting in a prolonged duration of action. Experimental data consistently show

that Ro 25-1553 exhibits a higher affinity for VIP receptors and is a more potent agonist in

functional assays across various tissues. This makes Ro 25-1553 a promising candidate for

therapeutic applications where sustained VIP receptor activation is desirable.
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The potency of Ro 25-1553 and native VIP has been evaluated in numerous studies using in

vitro assays. The following tables summarize key quantitative data, including median effective

concentration (EC50) and inhibitory concentration (IC50) values, which are measures of a

drug's potency, and the dissociation constant (Kd) and inhibitory constant (Ki), which indicate

the affinity of a ligand for its receptor.

Compound Assay Type
Tissue/Cell

Line

Receptor

Target

EC50 / IC50

(nM)
Reference

Native VIP

Adenylate

Cyclase

Stimulation

Rat Prostatic

Membranes
VPAC1 1.7 [1]

Ro 25-1553

Adenylate

Cyclase

Stimulation

Rat Prostatic

Membranes
VPAC2 329 [1]

Native VIP
Amylase

Release

Guinea Pig

Pancreatic

Acini

VIP

Receptors
- [2]

Ro 25-1553

Amylase

Release

(High-affinity)

Guinea Pig

Pancreatic

Acini

VPAC2 0.0025 [2][3]

Ro 25-1553

Amylase

Release

(Low-affinity)

Guinea Pig

Pancreatic

Acini

VPAC1 20.4

Ro 25-1553
Relaxation of

induced tone

Isolated

Human

Airways

VPAC2 ~10

Ro 25-1553
Radioligand

Displacement

Rat Forebrain

Membranes

VIP

Receptors
4.98
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Compound Assay Type Cell Line
Receptor

Target
Kd / Ki (nM) Reference

Native VIP
Radioligand

Binding

Guinea Pig

Pancreatic

Acini

VIP

Receptors

(High Affinity)

0.21

Native VIP
Radioligand

Binding

Guinea Pig

Pancreatic

Acini

VIP

Receptors

(Low Affinity)

82.4

Ro 25-1553
Radioligand

Binding

Guinea Pig

Pancreatic

Acini

VPAC2 (High

Affinity)
0.36

Ro 25-1553
Radioligand

Binding

Guinea Pig

Pancreatic

Acini

VPAC1 (Low

Affinity)
2940

Potency and Efficacy
Ro 25-1553 is a highly potent and selective agonist for the VPAC2 receptor subtype. In

functional assays, it has been shown to be significantly more potent than native VIP. For

instance, in isolated guinea pig tracheal smooth muscle, Ro 25-1553 is 24 to 89 times more

potent than VIP as a relaxant. This enhanced potency extends to human tissues, where on

isolated, histamine-contracted human bronchial smooth muscle, Ro 25-1553 exhibits a

remarkable 390-fold greater potency than native VIP.

Stability and Duration of Action
A major drawback of native VIP for therapeutic use is its rapid degradation by proteases,

resulting in a very short in vivo half-life of less than a minute. Ro 25-1553 was specifically

designed to address this limitation. Its cyclic structure, conferred by a lactam bridge between

amino acid residues, provides significant resistance to proteolytic cleavage. This enhanced

metabolic stability translates to a much longer duration of action compared to native VIP. The

primary cleavage sites in the native VIP molecule have been identified, and the modifications in

Ro 25-1553 protect these vulnerable positions.
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Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of Ro 25-1553
and native VIP for VIP receptors.

Methodology:

Membrane Preparation: Tissues or cells expressing VIP receptors are homogenized and

centrifuged to isolate the cell membranes containing the receptors. The protein concentration

of the membrane preparation is determined.

Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP) is incubated with the

membrane preparation in the presence of varying concentrations of the unlabeled competitor

(native VIP or Ro 25-1553).

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a

glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The

filters are then washed to remove any non-specifically bound radioactivity.

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific

binding of the radioligand. The Ki value can then be calculated from the IC50 value using the

Cheng-Prusoff equation.

cAMP Accumulation Assay
This functional assay measures the ability of a ligand to activate Gs protein-coupled receptors,

such as the VIP receptors, leading to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the EC50 value of Ro 25-1553 and native VIP for stimulating cAMP

production.
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Methodology:

Cell Culture: Cells expressing VIP receptors are cultured in appropriate media.

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP

degradation) and then stimulated with varying concentrations of the agonist (native VIP or

Ro 25-1553) for a defined period.

Cell Lysis: The cells are lysed to release the intracellular cAMP.

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a

competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a

time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Data Analysis: The cAMP concentrations are plotted against the logarithm of the agonist

concentrations, and a sigmoidal dose-response curve is fitted to the data to determine the

EC50 value, which is the concentration of the agonist that produces 50% of the maximal

response.

Proteolytic Stability Assay
This assay assesses the resistance of a peptide to degradation by proteases.

Objective: To compare the stability of Ro 25-1553 and native VIP in the presence of proteases.

Methodology:

Incubation: The peptides (native VIP and Ro 25-1553) are incubated with a source of

proteases, such as plasma, serum, or a specific purified enzyme (e.g., trypsin), at a

physiological temperature (37°C).

Sampling: Aliquots are taken from the incubation mixture at various time points.

Reaction Termination: The proteolytic activity in the samples is stopped, for example, by

adding a protease inhibitor or by acid precipitation of the proteins.

Quantification of Intact Peptide: The amount of intact peptide remaining at each time point is

quantified using a suitable analytical method, such as high-performance liquid
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chromatography (HPLC) or mass spectrometry (MS).

Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-

life (t1/2) of the peptide, which is the time required for 50% of the peptide to be degraded, is

then calculated.
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Caption: VIP signaling pathway.
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Caption: Potency determination workflow.
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Caption: Proteolytic stability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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